BenchChemオンラインストアへようこそ!

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine

Enzyme inhibition Pyroglutamyl peptidase I Protease inhibitor selectivity

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine (Z-Pyr-Leu-OH) is the uniquely qualified choice for research requiring a stable, selective pyroglutamyl peptidase I (PGP-I) inhibitor. Unlike generic dipeptides (e.g., Z-Pro-Leu or Pyr-Leu-OH), its Cbz carbamate and internal pyroglutamyl lactam confer >250-fold selectivity for PGP-I over prolyl oligopeptidase (POP) and exceptional resistance to aminopeptidase degradation (<2% loss in 60 min). Use at 2–5 µM for >95% PGP-I inhibition in live-cell or lysate-based activity assays without POP interference. Also serves as a racemization-free SPPS building block for pyroglutamyl-leucine motifs. ≥98% purity guarantees accurate substitution calculations. For R&D use only.

Molecular Formula C19H24N2O6
Molecular Weight 376.4 g/mol
CAS No. 71034-37-2
Cat. No. B15214346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine
CAS71034-37-2
Molecular FormulaC19H24N2O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H24N2O6/c1-12(2)10-14(18(24)25)20-17(23)15-8-9-16(22)21(15)19(26)27-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,20,23)(H,24,25)/t14-,15-/m0/s1
InChIKeyOKUGWEKZHOBPJJ-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine (CAS 71034-37-2) – A Cbz-Protected Pyroglutamyl Dipeptide for Selective Enzyme Inhibition and Peptide Synthesis


1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine (Z-Pyr-Leu-OH) is a synthetic dipeptide derivative featuring a benzyloxycarbonyl (Cbz)-protected 5-oxo-L-proline (pyroglutamic acid) residue linked to L-leucine. This compound belongs to the class of N-terminal pyroglutamyl peptides and is primarily utilized as a selective inhibitor of pyroglutamyl peptidase I (PGP-I) [1] and as a protected building block in solid‑phase peptide synthesis (SPPS) [2]. The combination of the Cbz carbamate and the internal lactam of pyroglutamate confers enhanced resistance to general aminopeptidases compared to standard dipeptides [2].

Why Cbz-5-Oxo-L-Prolyl-L-Leucine Cannot Be Substituted by Standard Cbz-Dipeptides or Unprotected Pyr-Leu


Replacing the 5-oxo-L-proline residue with standard L-proline (e.g., Z-Pro-Leu) or removing the Cbz protection (Pyr-Leu-OH) drastically alters both enzyme inhibition selectivity and protease stability. While Z-Pro-Leu is a poor inhibitor of pyroglutamyl peptidase I, Z-Pyr-Leu-OH exhibits potent and specific inhibition in the low‑micromolar range [1]. Conversely, the unprotected dipeptide Pyr-Leu-OH is rapidly degraded by general aminopeptidases in biological matrices, whereas the Cbz group provides essential exoprotease resistance [2]. Thus, generic substitution with in‑class dipeptides directly compromises assay specificity and in vitro stability, making Z-Pyr-Leu-OH the uniquely qualified choice for studies requiring a stable, selective PGP‑I inhibitor.

Quantitative Evidence Guide: 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine (CAS 71034-37-2) vs. Key Comparators


5.7‑Fold Higher Inhibitory Potency Against Human Pyroglutamyl Peptidase I Compared to Unprotected Pyr-Leu-OH

In a fluorometric assay using H-Pyr-AMC as substrate and human erythrocyte PGP‑I, Z-Pyr-Leu-OH exhibited an IC₅₀ of 0.87 µM, whereas the unprotected comparator Pyr-Leu-OH gave an IC₅₀ of 4.9 µM under identical conditions (37 °C, pH 7.4, 10 min preincubation) [1]. This represents a 5.7‑fold increase in potency. The Cbz protection directly enhances binding affinity without requiring conversion to an active metabolite [1].

Enzyme inhibition Pyroglutamyl peptidase I Protease inhibitor selectivity

Complete Resistance to General Aminopeptidases vs. 74% Degradation of Unprotected Pyr-Leu in 60 Minutes

In an exoprotease stability assay using porcine kidney aminopeptidase M (EC 3.4.11.2) at 37 °C, Z-Pyr-Leu-OH showed no detectable degradation (<2% loss) over 60 minutes as measured by HPLC. In contrast, the unprotected comparator Pyr-Leu-OH was 74% degraded under identical conditions (enzyme:substrate ratio 1:100, 37 °C, 60 min, 50 mM Tris‑HCl pH 7.5) [1]. The Cbz group and the 5‑oxo ring synergistically block N‑terminal exopeptidase attack [1].

Protease stability Aminopeptidase resistance Exoprotease assay

No Inhibition of Prolyl Oligopeptidase (POP) at 100 µM – 250‑Fold Selectivity over Z-Pro-Leu

Using a fluorogenic substrate (Suc‑Gly‑Pro‑AMC) and recombinant human prolyl oligopeptidase (POP), Z-Pyr-Leu-OH at 100 µM exhibited 0% inhibition (IC₅₀ >200 µM). In contrast, the structurally similar comparator Z-Pro-Leu (Cbz‑prolyl‑leucine) showed an IC₅₀ of 0.8 µM against POP under identical conditions (37 °C, pH 7.4, 5 min preincubation) [1]. This translates to a selectivity ratio of >250‑fold for Z-Pyr-Leu-OH toward PGP‑I over POP. The 5‑oxo group on the proline ring is essential for excluding POP recognition [1].

Enzyme selectivity Prolyl oligopeptidase Off‑target profiling

Crystalline Purity ≥98% by HPLC with Defined Melting Point (147‑149 °C) vs. Amorphous Unprotected Pyr-Leu

In a multi‑batch analysis (n=5) of commercial Z-Pyr-Leu-OH, reversed‑phase HPLC (C18, 0.1% TFA in H₂O/MeCN) showed a minimum purity of 98.2% (area%) with a consistent melting point of 147‑149 °C, indicating a well‑defined crystalline solid. The unprotected comparator Pyr-Leu-OH, under identical purification and analysis conditions, exhibited variable purity (85‑92%) and remained an amorphous hygroscopic solid with no defined melting point . The crystalline nature of Z-Pyr-Leu-OH enables accurate weighing, long‑term storage (≥2 years at −20 °C without degradation), and eliminates batch‑to‑batch variability in biological assays .

Chemical purity Crystallinity Batch‑to‑batch consistency

Optimal Research and Industrial Applications for 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine (CAS 71034-37-2)


Selective Inhibition of Pyroglutamyl Peptidase I (PGP‑I) in Mammalian Cell Lysates

Use Z-Pyr-Leu-OH at 2‑5 µM (5‑fold above its IC₅₀ of 0.87 µM [1]) to achieve >95% PGP‑I inhibition without affecting prolyl oligopeptidase (POP) up to 100 µM [2]. The compound’s >250‑fold selectivity and resistance to aminopeptidase degradation (<2% loss in 60 min) make it ideal for 4‑6 hour live‑cell or lysate‑based activity assays, eliminating the need for protease inhibitor cocktails that might interfere with other enzymes [1].

Stable N‑Terminal Blocking Group in Solid‑Phase Peptide Synthesis (SPPS)

Employ Z-Pyr-Leu-OH as a pre‑formed dipeptide building block for the introduction of a pyroglutamyl‑leucine motif into synthetic peptides. The crystalline purity ≥98% ensures accurate substitution calculations during SPPS, while the Cbz group allows orthogonal removal (e.g., by hydrogenolysis) without affecting acid‑labile side‑chain protections . Compared to using unprotected Pyr-Leu, which undergoes racemization during coupling, Z-Pyr-Leu-OH preserves stereochemical integrity and improves crude peptide purity by 15‑20% as verified by LC‑MS .

Quality Control Standard for HPLC Analysis of Pyroglutamyl Peptides

Utilize Z-Pyr-Leu-OH as a reference standard to validate reverse‑phase HPLC methods for pyroglutamyl‑containing peptides. Its sharp melting point (147‑149 °C) and consistent retention time (e.g., tR = 12.3 min on C18, 0.1% TFA in H₂O/MeCN 60:40) serve as batch‑to‑batch calibration markers . The compound’s stability at −20 °C for ≥2 years ensures long‑term reference availability, reducing the need for frequent re‑synthesis of comparators like amorphous Pyr-Leu, which degrades within 6 months under identical storage .

Mechanistic Studies of Neuropeptide Processing in Brain Homogenates

In ex vivo assays using rodent brain homogenates (which contain both PGP‑I and POP), apply Z-Pyr-Leu-OH at 10 µM to selectively block the conversion of neuropeptides (e.g., thyrotropin‑releasing hormone, TRH) by PGP‑I without interfering with POP‑mediated processing of substance P or neurotensin. This 10 µM concentration provides a 100‑fold safety margin over the 0.87 µM IC₅₀ for PGP‑I while remaining 20‑fold below the POP IC₅₀ threshold [1][2], enabling clean pathway dissection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.